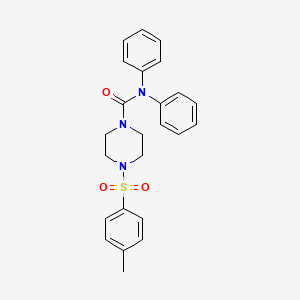![molecular formula C20H22N4O2S2 B2724336 3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-29-9](/img/structure/B2724336.png)
3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the thiophene rings could be introduced using a palladium-catalyzed cross-coupling reaction . The piperidine ring could be formed via a cyclization reaction . The triazine ring could be synthesized through a series of condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and triazine rings are aromatic and would contribute to the compound’s stability and reactivity . The piperidine ring is a common motif in medicinal chemistry, often used to improve a compound’s pharmacokinetic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be dominated by its aromatic rings and the carbonyl group. The thiophene rings could undergo electrophilic aromatic substitution reactions, while the carbonyl group could participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water . The piperidine ring could potentially form hydrogen bonds, affecting the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Activity
- Antagonistic Activity on 5-HT2 Receptors: Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, incorporating piperidine groups, have been explored for their 5-HT2 and alpha 1 receptor antagonist activities. Some compounds exhibited potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity, suggesting potential applications in neuropsychiatric disorder treatments (Watanabe et al., 1992).
Anticancer Activity
- Synthesis for Anti-Bone Cancer Activity: A heterocyclic compound designed for anti-bone cancer activity was synthesized and evaluated against human bone cancer cell lines, showing potential as a therapeutic agent. Molecular docking investigations suggested antiviral activity potentials as well (Lv et al., 2019).
Antimicrobial and Herbicidal Activities
- Antibacterial and Herbicidal Properties: Novel piperazine derivatives were synthesized and tested for their antibacterial activities, highlighting the versatility of such compounds in developing new antimicrobial agents. Some compounds demonstrated notable herbicidal activity, suggesting applications in agriculture (Pitucha et al., 2005).
Methodological Advances in Synthesis
- Synthesis of Heterocyclic Compounds: Research into the synthesis of complex heterocyclic compounds, such as those involving triazine derivatives, provides insights into methodologies that could be applied to synthesize and modify compounds like 3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one. These methodologies can lead to the discovery of compounds with potential pharmacological applications (Shawish et al., 2021).
Molecular Structure and Luminescence Properties
- Luminescent Properties of Complexes: The synthesis and characterization of platinum complexes with substituted thienylpyridines, involving triazine structures, were studied for their luminescent properties. Such research highlights the potential of structurally similar compounds in materials science, particularly in the development of luminescent materials (Kozhevnikov et al., 2009).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would depend on its electronic structure .
Direcciones Futuras
The potential applications and future directions for this compound would depend on its properties and the field of study. In medicinal chemistry, it could be investigated for its biological activity and potential as a drug candidate. In materials science, it could be studied for its electronic properties and potential use in electronic devices .
Propiedades
IUPAC Name |
3-[1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c25-18-17-15(7-13-28-17)21-22-24(18)14-5-10-23(11-6-14)19(26)20(8-1-2-9-20)16-4-3-12-27-16/h3-4,7,12-14H,1-2,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJPVSXKZATYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

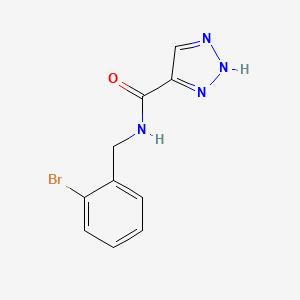
![3-benzyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2724256.png)

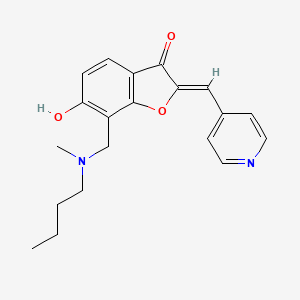
![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)

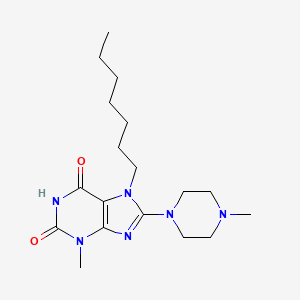

![3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2724270.png)
![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2724272.png)
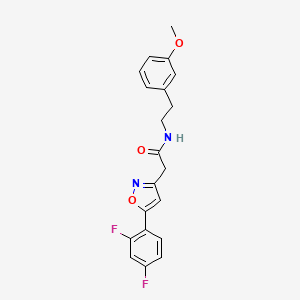
![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724274.png)
![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)
